2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12FN3O2 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-[5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H12FN3O2/c16-10-5-7-11(8-6-10)20-9-14-18-19-15(21-14)12-3-1-2-4-13(12)17/h1-8H,9,17H2 |
InChI Key |
VJHZLEIXOFYSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluorophenoxyacetyl Hydrazide
4-Fluorophenoxyacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate. This yields 4-fluorophenoxyacetyl hydrazide, which serves as a pre-functionalized building block.
Coupling with 2-Nitrobenzoyl Chloride
The hydrazide is reacted with 2-nitrobenzoyl chloride in pyridine, forming a mixed diacylhydrazine. Cyclization with POCl₃ at 80°C produces the oxadiazole ring system with the desired substituent pattern.
Advantages:
-
Higher regiochemical control compared to ester condensation
-
Reduced byproduct formation
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors offer significant advantages over batch processes:
Flow Chemistry Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 8–10 minutes | Minimizes decomposition |
| Temperature | 120°C | Accelerates cyclization |
| Catalyst | Zeolite H-Y | Enhances selectivity |
Purification Techniques
-
Crystallization: Ethanol/water (7:3 v/v) yields >98% pure product
-
Chromatography: Silica gel with ethyl acetate/hexane (1:4) removes residual hydrazide impurities
Analytical Characterization
Spectroscopic Data
IR Spectroscopy (KBr, cm⁻¹):
-
3450 (N–H stretch, aniline)
-
1635 (C=N, oxadiazole)
-
1250 (C–O–C, ether)
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 7.82 | H-4, H-6 (aromatic) |
| 6.95 | H-3', H-5' (fluorophenyl) |
| 5.21 | –O–CH₂– |
| 4.12 | NH₂ (exchangeable) |
Mass Spectrometry:
-
m/z: 286.1 [M+H]⁺ (calc. 286.09)
Challenges and Mitigation Strategies
Oxadiazole Ring Stability
The 1,3,4-oxadiazole core is susceptible to ring-opening under strongly acidic or basic conditions. Mitigation includes:
-
Maintaining pH 6–8 during workup
-
Using aprotic solvents for reactions
Regiochemical Control
Competing 1,2,4-oxadiazole formation is suppressed by:
-
Strict temperature control during cyclization
-
Use of POCl₃ over H₂SO₄ as cyclizing agent
Emerging Methodologies
Recent advances in photoredox catalysis show promise for constructing the oxadiazole ring under milder conditions. Preliminary studies report 65–72% yields using visible light irradiation and eosin Y as a photocatalyst .
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research has demonstrated that oxadiazole derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline have shown significant cytotoxic effects against various cancer cell lines such as glioblastoma and breast cancer cells. In vitro studies revealed that these compounds induce apoptosis and inhibit cell proliferation effectively .
- Antidiabetic Effects : Recent investigations into the antidiabetic properties of oxadiazole derivatives indicate their potential in lowering blood glucose levels. Compounds with similar structures have been shown to exhibit promising results in Drosophila melanogaster models, suggesting their utility in diabetes management .
- Antimicrobial Properties : The antimicrobial activity of oxadiazoles has been extensively studied. Compounds derived from oxadiazole have demonstrated effectiveness against various bacterial strains and fungi, indicating their potential use in developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic pathways include:
- Formation of the Oxadiazole Ring : The initial step involves the condensation of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole structure.
- Functionalization : Subsequent steps involve functionalizing the aniline moiety and introducing the fluorophenoxy group through nucleophilic substitution reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of various oxadiazole derivatives found that a specific derivative exhibited over 80% growth inhibition in glioblastoma cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antidiabetic Research
In another investigation using genetically modified Drosophila models, specific oxadiazole derivatives significantly reduced glucose levels compared to control groups. This suggests a viable pathway for further development in diabetes therapeutics .
Data Table: Biological Activities of Oxadiazole Derivatives
Mechanism of Action
The mechanism of action of 2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The fluorophenoxy group may enhance its binding affinity to certain enzymes or receptors, while the oxadiazole ring can contribute to its stability and reactivity. The aniline moiety may facilitate interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features, molecular weights, and biological activities of the target compound with similar derivatives:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 4-fluorophenoxy group contrasts with sulfur-containing derivatives (e.g., 8h, ), which may exhibit higher lipophilicity due to the thioether linkage .
- Biological Activity: Compound 4s () demonstrates significant anticancer activity, suggesting that methoxy and dimethylphenyl substituents enhance cytotoxicity . The target compound’s fluorophenoxy group may similarly influence activity but requires empirical validation.
- Antibacterial Potential: Derivatives like 7b () with phenoxymethyl groups show antibacterial effects, implying that the target compound’s fluorophenoxy substitution could broaden antimicrobial spectra .
Pharmacokinetic and Drug-Likeness Profiles
- Metabolic Stability: 1,3,4-Oxadiazoles resist enzymatic degradation, as seen in antiviral agents (), suggesting favorable metabolic profiles for the target compound .
Biological Activity
The compound 2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is a derivative of the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Oxadiazole derivatives, including the compound in focus, have been reported to exhibit various antimicrobial properties. For instance, studies have shown that derivatives containing the 1,3,4-oxadiazole ring demonstrate significant antibacterial activity against a range of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring can enhance this activity. In a comparative study, compounds with -OH and -NO₂ groups showed improved efficacy against multiple bacterial strains compared to standard antibiotics like amoxicillin .
Antitumor Activity
The antitumor potential of oxadiazole derivatives has been extensively studied. Research indicates that compounds featuring the 1,3,4-oxadiazole scaffold can inhibit various cancer cell lines. For example, a recent study evaluated several derivatives against HT-29 (colon cancer), A375 (melanoma), MCF-7 (breast cancer), and A549 (lung cancer) cell lines using MTT assays. Notably, some derivatives exhibited IC50 values as low as 0.010 μM, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural modifications. The introduction of electron-withdrawing groups (like -Cl or -NO₂) on the phenyl ring has been shown to enhance biological activity. Conversely, substituents that increase steric hindrance can reduce efficacy. The SAR studies suggest that optimal substitution patterns can lead to compounds with improved pharmacokinetic profiles and enhanced therapeutic effects .
Other Pharmacological Activities
Beyond antimicrobial and antitumor properties, oxadiazole derivatives are also associated with anti-inflammatory, anticonvulsant, antiviral, and analgesic activities. These broad-spectrum effects make them valuable candidates for drug development across various therapeutic areas .
Case Study 1: Antimicrobial Evaluation
A study conducted by Bhat et al. developed several 1,3,4-oxadiazole derivatives and screened them for antimicrobial activity. The results indicated that certain substitutions significantly improved the compounds' effectiveness against both bacterial and fungal strains. The most potent derivative demonstrated an MIC value lower than that of standard treatments like ketoconazole for antifungal activity .
Case Study 2: Antitumor Screening
Srinivas et al. synthesized a series of oxadiazole-containing indole derivatives and evaluated their anticancer properties against multiple cell lines. Their findings revealed that specific modifications led to substantial increases in cytotoxicity compared to controls. The most effective compounds outperformed established chemotherapeutics in vitro .
Table 1: Biological Activities of Selected Oxadiazole Derivatives
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| -Cl | Increases potency |
| -NO₂ | Enhances antibacterial effect |
| -OH | Improves antifungal activity |
| -tBu | Decreases overall potency |
Q & A
Basic: What are the standard synthetic routes for 2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline?
The compound can be synthesized via two primary routes:
- Aza-Wittig Reaction : Reacting 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane under mild conditions (room temperature) yields the oxadiazole core. This method is efficient, with high yields confirmed by IR, NMR, and mass spectrometry .
- Electrosynthesis : A decarboxylative coupling reaction using isatins and hydrazides under electrochemical conditions provides an alternative pathway. This method avoids traditional coupling agents and offers moderate to good yields .
Advanced: How can reaction conditions be optimized for higher yield and purity?
Key factors include:
- Solvent Choice : Methanol is commonly used due to its polarity and ability to dissolve intermediates, as seen in light-sensitive reactions requiring foil-covered vessels .
- Temperature Control : Room temperature is sufficient for aza-Wittig reactions, while electrosynthesis may require precise electrochemical parameters .
- Light Sensitivity : Protecting the reaction from light prevents decomposition of intermediates, as noted in thiol-containing precursor synthesis .
Basic: What spectroscopic and analytical methods confirm the compound’s structure?
- NMR Spectroscopy : H and C NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, oxadiazole carbons at δ 160–170 ppm) validate the aromatic and heterocyclic motifs .
- IR Spectroscopy : Absorption peaks near 1600–1650 cm confirm C=N and C-O bonds in the oxadiazole ring .
- Mass Spectrometry : High-resolution MS matches calculated molecular weights (e.g., CHClNO for a chloro analog) .
Advanced: How does X-ray crystallography resolve molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction reveals:
- Planarity : The aromatic and oxadiazole rings are nearly coplanar (r.m.s. deviations <0.062 Å), with minor distortions at oxygen atoms .
- Hydrogen Bonding : N–H⋯N interactions form 3D networks, influencing crystallinity and stability .
- Packing Analysis : Crystal structures provide insights into solubility and reactivity, critical for drug design .
Basic: What handling and storage protocols are recommended for this compound?
- Light Sensitivity : Store in amber vials or foil-wrapped containers to prevent photodegradation .
- Temperature : Stable at room temperature but should be kept in a desiccator to avoid moisture-induced hydrolysis .
Advanced: How can researchers address contradictions in spectral or crystallographic data between analogs?
- Case Study : Melting points and NMR shifts vary among analogs (e.g., 150–152°C for 3ai vs. 209–211°C for 3aj in ). These discrepancies arise from substituent effects (e.g., electron-withdrawing groups increasing melting points).
- Resolution : Cross-validate using multiple techniques (e.g., XRD for conformation, DSC for thermal stability) .
Advanced: How do substituents on the oxadiazole ring influence biological activity?
- Electron-Donating Groups : The 4-fluorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability .
- Hydrogen-Bonding Capacity : The aniline NH group facilitates interactions with biological targets (e.g., enzymes or DNA), as seen in related oxadiazole derivatives .
Basic: What are the compound’s applications in medicinal chemistry research?
- Antimicrobial Studies : Oxadiazoles are known for antifungal and antibacterial activity; this compound’s fluorinated analog may exhibit enhanced efficacy .
- Drug Design : The planar structure and hydrogen-bonding capability make it a scaffold for kinase inhibitors or protease binders .
Advanced: What computational methods predict the compound’s reactivity and target interactions?
- Molecular Docking : Simulations with proteins (e.g., COX-2 or EGFR) assess binding affinity and guide structural modifications .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize synthetic pathways .
Basic: How is purity assessed post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
